Citalopram-d6

Catalog No.
S916926
CAS No.
1190003-26-9
M.F
C20H21FN2O
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citalopram-d6

CAS Number

1190003-26-9

Product Name

Citalopram-d6

IUPAC Name

1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile

Molecular Formula

C20H21FN2O

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3

InChI Key

WSEQXVZVJXJVFP-WFGJKAKNSA-N

SMILES

Array

Synonyms

1-[3-(Dimethylamino-d6)propyl]-1-(4-fluorophenyl)-1,3-dizohydro-5-isobenzofurancarbonitrile

Citalopram-d6 (CAS 1190003-26-9) is a stable isotope-labeled internal standard (SIL-IS) corresponding to the selective serotonin reuptake inhibitor (SSRI) citalopram. In commercial and clinical procurement, it is exclusively utilized as a critical quantitative reference material for mass spectrometry-based diagnostics, forensic toxicology, and pharmacokinetic research. By incorporating six deuterium atoms, Citalopram-d6 achieves a significant +6 Da mass shift while retaining the exact physicochemical properties, extraction recovery rates, and chromatographic retention times of unlabeled citalopram . This perfect physicochemical mimicry makes it an indispensable procurement item for laboratories requiring high-fidelity therapeutic drug monitoring (TDM) and bioanalytical assay validation where matrix effects would otherwise compromise data integrity.

When establishing quantitative mass spectrometry workflows for citalopram, procurement of generic, non-deuterated structural analogs (e.g., fluoxetine) as internal standards introduces severe analytical vulnerabilities. Because analog internal standards do not perfectly co-elute with the target analyte, they are subjected to different zones of ion suppression or enhancement caused by complex biological matrices like serum or post-mortem blood. This temporal mismatch prevents accurate normalization of matrix effects and extraction recovery losses [1]. Furthermore, substituting with lower-deuterated variants (such as Citalopram-d3) risks isotopic cross-talk at high drug concentrations, where the natural M+3 isotopic envelope of the unlabeled drug bleeds into the internal standard channel. Citalopram-d6 provides a robust +6 Da mass shift, ensuring complete spectral isolation and preserving the integrity of the lower limit of quantification (LLOQ) across broad therapeutic and toxicological concentration ranges[1].

Absolute Matrix Effect Compensation in Serum LC-MS/MS

In quantitative LC-MS/MS assays for therapeutic drug monitoring, using Citalopram-d6 as a stable isotope-labeled internal standard perfectly corrects for ionization suppression. Studies demonstrate that Citalopram-d6 yields internal standard-normalized matrix effects between 95% and 105%, whereas non-deuterated analog internal standards fail to co-elute, leaving up to 20% of matrix-induced variance uncorrected [1].

Evidence DimensionIS-Normalized Matrix Effect
Target Compound Data95% to 105% (Citalopram-d6)
Comparator Or BaselineVariable bias up to 20% (Non-deuterated analog IS)
Quantified DifferenceElimination of uncorrected matrix variance (<6% variability)
ConditionsHuman serum extraction, LC-MS/MS positive ion MRM mode

Ensures regulatory compliance in clinical diagnostics by eliminating matrix-induced quantification errors that could lead to incorrect dosing decisions.

Enablement of Ultrafast High-Throughput SPE/MS/MS Workflows

Standard LC-MS/MS methods require multi-minute chromatographic gradients to separate analytes from matrix interferences. By utilizing Citalopram-d6, laboratories can deploy ultrafast RapidFire SPE/MS/MS systems, simultaneously measuring SSRIs at an injection-to-injection interval of just 13 seconds per sample (>250 samples/hour) with zero carryover, as the exact mass shift and co-elution properties of Citalopram-d6 negate the need for temporal separation [1].

Evidence DimensionSample Cycle Time
Target Compound Data13 seconds per sample (using Citalopram-d6 in SPE/MS/MS)
Comparator Or Baseline>3 to 9 minutes per sample (Conventional LC-MS/MS with analog IS)
Quantified Difference>13-fold increase in sample throughput
ConditionsAgilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System

Drastically reduces per-sample analytical costs and turnaround times for high-volume clinical and forensic toxicology laboratories.

Cross-Validated Spatial Quantitation in MALDI-MSI

Quantifying drug distribution directly in intact brain tissue is highly susceptible to localized ion suppression. Applying Citalopram-d6 as a co-crystallized internal standard in MALDI-MSI normalizes these heterogeneous tissue matrix effects. This approach yielded a quantified citalopram concentration of 55.0 ± 4.9 pmol/mg in hippocampal tissue, which perfectly matched orthogonal LC-MS/MS validation, whereas external calibration alone fails to account for spatial ionization differences [1].

Evidence DimensionTissue Quantitation Accuracy
Target Compound Data55.0 ± 4.9 pmol/mg (Matched with LC-MS/MS)
Comparator Or BaselineHigh spatial variance / unquantifiable (External calibration without SIL-IS)
Quantified DifferenceAchievement of LC-MS/MS-equivalent accuracy in intact tissue
ConditionsMALDI-TOF/TOF and FTICR MS imaging of hippocampal tissue sections

Allows researchers to accurately map absolute drug concentrations across different brain regions without homogenizing the tissue.

High-Throughput Therapeutic Drug Monitoring (TDM)

Laboratories processing high volumes of patient serum for SSRI monitoring should select Citalopram-d6 to enable ultrafast SPE/MS/MS workflows. Its perfect co-elution allows for 13-second injection cycles without sacrificing matrix effect compensation, directly lowering the cost per test [1].

Forensic Toxicology and Post-Mortem Blood Analysis

In post-mortem toxicology, highly degraded matrices cause unpredictable ion suppression. Citalopram-d6 is the required internal standard to ensure that extraction recovery losses and matrix effects are perfectly normalized, preventing false negatives or inaccurate concentration reporting in legal contexts [1].

Spatial Neuropharmacokinetics via MALDI-MSI

For pre-clinical trials mapping drug penetration in the brain, Citalopram-d6 serves as a critical co-crystallizing internal standard. It enables researchers to achieve LC-MS/MS-equivalent quantitative accuracy directly on intact tissue sections, bypassing the need for tissue homogenization [2].

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

330.20145194 Da

Monoisotopic Mass

330.20145194 Da

Heavy Atom Count

24

Dates

Last modified: 04-14-2024

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